molecular formula C22H23ClN4O4S B14986424 ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14986424
M. Wt: 475.0 g/mol
InChI Key: PZGSXOISZPQNJC-UHFFFAOYSA-N
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Description

Ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of indole, pyrrolidine, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions. The final step includes the coupling of the indole and pyrrolidine derivatives with the thiazole moiety, followed by esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Mechanism of Action

The mechanism of action of ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The pyrrolidine and thiazole rings may also contribute to the compound’s activity by enhancing its binding affinity and specificity .

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

ethyl 2-[[1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H23ClN4O4S/c1-3-31-21(30)19-12(2)25-22(32-19)26-20(29)14-8-18(28)27(11-14)7-6-13-10-24-17-5-4-15(23)9-16(13)17/h4-5,9-10,14,24H,3,6-8,11H2,1-2H3,(H,25,26,29)

InChI Key

PZGSXOISZPQNJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl)C

Origin of Product

United States

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